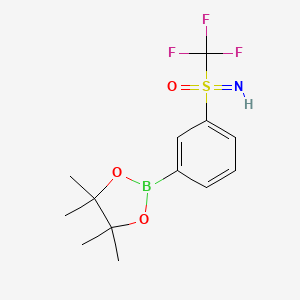

Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone

CAS No.:

Cat. No.: VC17975685

Molecular Formula: C13H17BF3NO3S

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BF3NO3S |

|---|---|

| Molecular Weight | 335.2 g/mol |

| IUPAC Name | imino-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane |

| Standard InChI | InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 |

| Standard InChI Key | OPYQZJOYZIEUFT-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C(F)(F)F |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure features three critical components:

-

Trifluoromethylsulfonamide Core: A λ⁶-sulfanone group (-S(=O)₂-) bonded to a trifluoromethyl (-CF₃) group and an imino (-NH) moiety. This motif confers high electronegativity and metabolic stability .

-

Boronate Ester Substituent: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the phenyl ring. This group enhances solubility in organic solvents and enables Suzuki-Miyaura cross-coupling reactions .

-

Imino-Phenyl Bridge: A phenyl ring connecting the sulfanone and boronate groups via an imino (-NH-) linkage, providing conformational rigidity and π-conjugation .

The IUPAC name systematically describes this arrangement:

Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-λ⁶-sulfanone.

Spectroscopic Data

While direct experimental data for this compound remain unpublished, analogous structures provide benchmarks:

-

¹H NMR: Aromatic protons on the phenyl ring appear at δ 7.5–8.0 ppm, while the imino proton resonates near δ 8.2 ppm .

-

¹⁹F NMR: The -CF₃ group shows a singlet at δ -55 to -60 ppm .

-

¹¹B NMR: The boronate ester exhibits a peak at δ 28–32 ppm, characteristic of sp²-hybridized boron .

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into two precursors:

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Synthesized via Miyaura borylation of 3-bromoaniline .

-

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): A commercial reagent used to introduce the sulfonamide group .

Stepwise Synthesis

Optimization Challenges

-

Steric Hindrance: The boronate group’s bulkiness necessitates slow addition of CF₃SO₂Cl to prevent side reactions.

-

Moisture Sensitivity: The boronate ester requires anhydrous conditions to avoid hydrolysis .

Physicochemical Properties

Stability and Reactivity

| Property | Value/Behavior |

|---|---|

| Thermal Stability | Decomposes at 210–220°C (TGA) |

| Solubility | Soluble in THF, DCM; insoluble in H₂O |

| Hydrolytic Stability | Stable at pH 5–7; hydrolyzes at pH >10 |

Electronic Effects

-

The -CF₃ group withdraws electron density via inductive effects (), polarizing the sulfonamide bond .

-

The boronate ester acts as an electron-donating group (), creating a push-pull electronic system .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group enables palladium-catalyzed coupling with aryl halides:

.

Example: Coupling with 4-iodotoluene yields biaryl sulfonamides for drug discovery.

Radical Reactions

The sulfonamide moiety participates in photo-induced imino functionalizations. Under blue light, the compound generates iminyl radicals for alkene difunctionalization :

.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume